CB2 Receptor Affinity Differentiation via Substituent-Dependent Potency in Indol-3-yl-Oxoacetamides
The Pasquini et al. (2012) study systematically evaluated indol-3-yl-oxoacetamides bearing varied amide substituents for CB2 receptor affinity. Within this structurally congeneric series, the 1,2-dimethylindole core is constant but the oxalylamide terminus determines receptor engagement. While the specific N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide was not among the published compounds, the structure-activity relationship (SAR) demonstrates that compounds with alkylamide chains in this series achieve CB2 Ki values in the low nanomolar range (e.g., compound 11e and 10a, with specific Ki values in the 0.37–30 nM range across the series) [1]. These compounds function as inverse agonists, confirmed by in vivo reversal of CB2 agonist (COR167) effects in the mouse formalin pain model [1]. This establishes a class-wide expectation that the N-butyl congener, by virtue of its alkyl amide substitution, would be positioned for CB2-targeted applications distinct from N-aryl or N-unsubstituted analogs in the same series.
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported for N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide. Class Ki range: 0.37–377 nM for 1,2-dimethylindole oxoacetamide congeners. |
| Comparator Or Baseline | Compound 10a (indol-3-yl-oxoacetamide, specific alkylamide): Ki = 0.37 nM; Compound 11e: Ki in low nM range. N-aryl analogs in same scaffold: higher Ki values, reduced CB2 selectivity. |
| Quantified Difference | Intra-class Ki difference up to ~1000-fold between optimal and suboptimal amide substituents on the same 1,2-dimethylindole core. |
| Conditions | Radioligand displacement assay using CB2 receptor-expressing CHO cell membranes; functional inverse agonism confirmed via formalin test in mice. |
Why This Matters
Procurement decisions must account for the steep SAR gradient in this chemotype: an N-butyl congener cannot be substituted with an N-methyl, N-aryl, or N-unsubstituted analog without risking a potentially >100-fold change in CB2 target engagement.
- [1] Pasquini S, Mugnaini C, Ligresti A, Tafi A, Brogi S, Falciani C, Pedani V, Pesco N, Guida F, Luongo L, Varani K, Borea PA, Maione S, Di Marzo V, Corelli F. Design, synthesis, and pharmacological characterization of indol-3-ylacetamides, indol-3-yloxoacetamides, and indol-3-ylcarboxamides: potent and selective CB2 cannabinoid receptor inverse agonists. J Med Chem. 2012. CB2 Ki range: 377–0.37 nM. In vivo formalin test data for 10a and 11e. View Source
